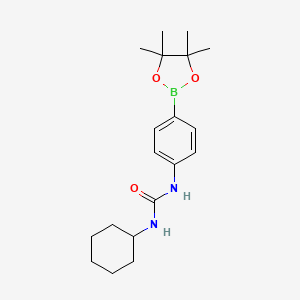

1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Übersicht

Beschreibung

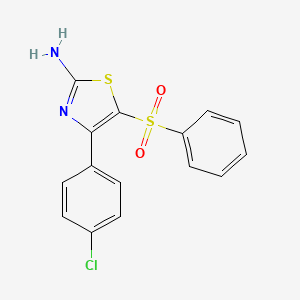

The compound “1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a urea derivative with a cyclohexyl group, a phenyl group, and a boron-containing group known as a tetramethyl-1,3,2-dioxaborolane . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, while boron-containing groups are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would include a cyclohexyl ring, a phenyl ring, and a boron-containing tetramethyl-1,3,2-dioxaborolane group . The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing tetramethyl-1,3,2-dioxaborolane groups are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Compounds containing elements of 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been synthesized and analyzed using various techniques. A study by Huang et al. (2021) involved synthesizing boric acid ester intermediates with benzene rings and confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses were complemented by density functional theory (DFT) calculations, which provided insights into the molecular structures and physicochemical properties of the compounds (Huang et al., 2021).

Corrosion Inhibition

- The corrosion inhibition performance of derivatives related to this compound has been investigated. Mistry et al. (2011) evaluated the inhibition effect of such derivatives on mild steel corrosion in acidic solutions. Their findings suggest that these compounds are efficient corrosion inhibitors, primarily due to their strong adsorption on the steel surface, forming a protective layer (Mistry et al., 2011).

Boron-Containing Compounds in Medicine

- In the medical field, research has been conducted on boron-containing compounds, similar to those in the compound of interest, for their potential applications in treatments. Morrison et al. (2010) synthesized boronated phosphonium salts and investigated their cytotoxicities and boron uptake in vitro. These studies are important for understanding the medical applications of boron-containing compounds, including those with structures akin to this compound (Morrison et al., 2010).

Catalysis and Polymerization

- The catalytic properties of compounds structurally related to this compound have been explored. Fischer et al. (2013) utilized complexes similar in structure for initiating Suzuki-Miyaura chain growth polymerization, resulting in the production of heterodisubstituted polyfluorenes. This research highlights the potential of such compounds in catalysis and polymer synthesis (Fischer et al., 2013).

Wirkmechanismus

Target of Action

It’s known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.

Mode of Action

Compounds containing a boronic ester group, like this one, are known to undergo borylation reactions . In these reactions, the boronic ester group can form bonds with other organic compounds, potentially altering their structure and function.

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it could be involved in the synthesis of various biologically active compounds.

Result of Action

Its potential role in suzuki-miyaura cross-coupling reactions suggests that it could contribute to the synthesis of various biologically active compounds.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the stability of the boronic ester group might be affected by changes in pH .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that the compound plays a role in certain biochemical reactions .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

The compound may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWRGAHFDGVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide](/img/structure/B3038547.png)

![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)

![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)

![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)

![(E)-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B3038556.png)

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)

![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)